molecular formula C11H19NO4S B2690197 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate CAS No. 1383453-52-8

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate

Cat. No.: B2690197
CAS No.: 1383453-52-8
M. Wt: 261.34
InChI Key: CYWMUIXUMIVRHP-UHFFFAOYSA-N
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Description

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with tert-butyl and methyl groups, along with two carboxylate groups.

Preparation Methods

The synthesis of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl and methyl substituents under specific conditions. One common method involves the use of dioxane as a solvent and hydrochloric acid as a reagent . The reaction mixture is stirred at room temperature for an extended period, followed by the removal of the solvent under reduced pressure to yield the desired compound.

Chemical Reactions Analysis

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the carboxylate groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes .

Comparison with Similar Compounds

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWMUIXUMIVRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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